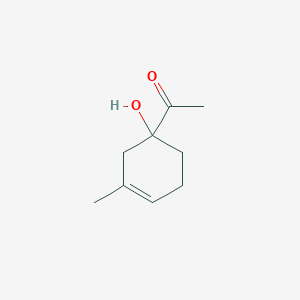

1-Acetyl-3-methyl-3-cyclohexene-1-ol

Description

Properties

CAS No. |

125228-97-9 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone |

InChI |

InChI=1S/C9H14O2/c1-7-4-3-5-9(11,6-7)8(2)10/h4,11H,3,5-6H2,1-2H3 |

InChI Key |

YIXNNWHMMFRDIW-UHFFFAOYSA-N |

SMILES |

CC1=CCCC(C1)(C(=O)C)O |

Canonical SMILES |

CC1=CCCC(C1)(C(=O)C)O |

Synonyms |

Ethanone, 1-(1-hydroxy-3-methyl-3-cyclohexen-1-yl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Synthetic Elucidation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound 1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS No. 125228-97-9). Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate further research and application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 1-acetyl-1-cyclohexene and 3-methyl-3-cyclohexen-1-ol.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | br s | 1H | =C-H |

| ~3.5 | s | 1H | -OH |

| ~2.3-2.1 | m | 2H | -CH ₂-C=O |

| ~2.1 | s | 3H | -C(=O)-CH ₃ |

| ~2.0-1.8 | m | 4H | Ring CH ₂ |

| ~1.7 | s | 3H | =C-CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~212 | Quaternary | C =O |

| ~134 | Quaternary | C =C-CH₃ |

| ~120 | Tertiary | C=C -H |

| ~75 | Quaternary | C -OH |

| ~35 | Secondary | Ring C H₂ |

| ~30 | Secondary | Ring C H₂ |

| ~25 | Primary | -C(=O)-C H₃ |

| ~24 | Primary | =C-C H₃ |

| ~22 | Secondary | Ring C H₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (hydroxyl) |

| ~3030 | Medium | =C-H stretch (alkene) |

| ~2930, ~2860 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1170 | Strong | C-O stretch (tertiary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

(Method: Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | Low | [M - CH₃]⁺ |

| 136 | Moderate | [M - H₂O]⁺ |

| 111 | High | [M - CH₃CO]⁺ |

| 93 | High | [M - CH₃CO - H₂O]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following section details the proposed synthesis of this compound and the subsequent analytical procedures for its characterization.

Synthesis: Diels-Alder Reaction and Hydration

This synthesis involves a two-step process: a Diels-Alder cycloaddition to form the cyclohexene ring, followed by an acid-catalyzed hydration to introduce the tertiary alcohol.

Step 1: Diels-Alder Cycloaddition of Isoprene and 3-Buten-2-one

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine freshly distilled isoprene (1.2 equivalents) and 3-buten-2-one (1.0 equivalent).

-

Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.

-

The reaction can be performed neat or with a minimal amount of a non-polar solvent like toluene.

-

Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove any solvent under reduced pressure. The resulting crude product, primarily 4-acetyl-1-methylcyclohexene, can be purified by fractional distillation under reduced pressure.

Step 2: Acid-Catalyzed Hydration of 4-Acetyl-1-methylcyclohexene

-

In a round-bottom flask, dissolve the purified 4-acetyl-1-methylcyclohexene from the previous step in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirring solution.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

The purified product should be characterized by the following spectroscopic methods to confirm its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a DEPT-135 experiment is recommended to aid in the assignment of carbon signals.

2.2.2. Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the purified compound using a Fourier-Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two sodium chloride or potassium bromide plates.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Obtain the mass spectrum of the purified compound using a mass spectrometer, preferably with an electron ionization (EI) source.

-

Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.

-

Analyze the fragmentation pattern to confirm the molecular weight and structural features.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Acetyl-3-methyl-3-cyclohexene-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-acetyl-3-methyl-3-cyclohexene-1-ol. Due to the limited availability of published experimental NMR data for this specific compound, this document focuses on the foundational principles of NMR spectroscopy, predicted chemical shifts based on analogous structures, and detailed experimental protocols for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

Note: These are predicted values and may differ from experimental results. The actual chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | 1.5 - 4.0 | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |

| =CH | 5.3 - 5.6 | Singlet (broad) or Multiplet | Olefinic proton adjacent to the methyl group. |

| -CH₂- (allylic) | 1.8 - 2.5 | Multiplet | Protons on the carbon adjacent to the double bond. |

| -CH₂- | 1.5 - 2.0 | Multiplet | Methylene protons in the cyclohexene ring. |

| -CH₃ (acetyl) | 2.0 - 2.3 | Singlet | Methyl protons of the acetyl group. |

| -CH₃ (vinyl) | 1.6 - 1.8 | Singlet or Doublet (small coupling) | Methyl protons attached to the double bond. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 215 |

| C-OH | 65 - 75 |

| C=C (quaternary) | 130 - 140 |

| C=C (CH) | 120 - 130 |

| -CH₂- (allylic) | 25 - 35 |

| -CH₂- | 20 - 30 |

| -CH₃ (acetyl) | 25 - 30 |

| -CH₃ (vinyl) | 20 - 25 |

Experimental Protocols

To obtain experimental ¹H and ¹³C NMR data for this compound, the following general protocol can be followed.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is assigned a chemical shift of 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Structural and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical structure with atom numbering for NMR signal assignment and a typical experimental workflow for NMR analysis.

Unraveling the Molecular Fingerprints: A Technical Guide to the Mass Spectrometry Fragmentation of Acetylated Cyclohexenols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and patterns governing the mass spectrometric fragmentation of acetylated cyclohexenols. Understanding these fragmentation pathways is crucial for the structural elucidation, identification, and quantification of these compounds in complex matrices, a common challenge in drug development and natural product research. This document details the key fragmentation mechanisms, presents quantitative data for representative isomers, and outlines a typical experimental protocol for their analysis.

Core Fragmentation Pathways of Acetylated Cyclohexenols

The electron ionization (EI) mass spectra of acetylated cyclohexenols are characterized by several key fragmentation processes. The initial step involves the formation of a molecular ion (M•+), which then undergoes a series of competing fragmentation reactions. The most prominent of these are the retro-Diels-Alder (rDA) reaction of the cyclohexene ring and the fragmentation of the acetyl group.

A primary and highly diagnostic fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder (rDA) reaction . This process involves the cleavage of the cyclohexene ring to yield a conjugated diene and a dienophile. The charge can be retained on either fragment, leading to characteristic ion signals that provide structural information about the substitution pattern of the ring.

The acetyl group also directs fragmentation. A common loss is that of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion or other fragments containing the acetate moiety. Another characteristic fragmentation is the formation of an acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak in the spectrum. The loss of the entire acetoxy group as a radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da) can also be observed.

The interplay of these fragmentation pathways, influenced by the position of the double bond and the acetate group on the cyclohexene ring, gives rise to a unique mass spectrum for each isomer.

Quantitative Fragmentation Data of Acetylated Cyclohexenol Isomers

The following tables summarize the major fragment ions observed in the electron ionization mass spectra of two representative acetylated cyclohexenol isomers. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Table 1: Mass Spectrometry Fragmentation Data for 3-Cyclohexen-1-yl acetate (4-Acetoxycyclohexene) [1]

| m/z | Relative Intensity (%) | Proposed Fragment Identity | Fragmentation Pathway |

| 140 | 5 | [M]•+ | Molecular Ion |

| 98 | 30 | [M - C₂H₂O]•+ | Loss of ketene |

| 80 | 100 | [C₆H₈]•+ | rDA reaction (diene fragment) |

| 60 | 25 | [C₂H₄O₂]•+ | Loss of cyclohexadiene |

| 54 | 40 | [C₄H₆]•+ | rDA reaction (dienophile fragment from an isomer) |

| 43 | 85 | [C₂H₃O]⁺ | Acetyl cation |

Table 2: Mass Spectrometry Fragmentation Data for a Structurally Related Compound: 4-Acetyl-1-methylcyclohexene [2]

While not an acetylated cyclohexenol, this isomer provides insight into the fragmentation of a cyclohexene ring with an acetyl substituent.

| m/z | Relative Intensity (%) | Proposed Fragment Identity | Fragmentation Pathway |

| 138 | 20 | [M]•+ | Molecular Ion |

| 123 | 15 | [M - CH₃]⁺ | Loss of a methyl group |

| 95 | 35 | [M - C₂H₃O]⁺ | Loss of an acetyl radical |

| 81 | 100 | [C₆H₉]⁺ | Likely from rDA followed by rearrangement |

| 68 | 70 | [C₅H₈]•+ | rDA reaction |

| 43 | 95 | [C₂H₃O]⁺ | Acetyl cation |

Visualizing the Fragmentation Pathways

The logical relationships of the key fragmentation steps can be visualized to better understand the degradation of the parent molecule.

Experimental Protocol for GC-MS Analysis

The following provides a detailed methodology for the analysis of acetylated cyclohexenols using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol is based on established methods for the analysis of terpenes and their derivatives.

1. Sample Preparation

-

Extraction: For samples in a complex matrix (e.g., plant material, biological fluids), extraction is necessary. A common method is liquid-liquid extraction with a non-polar solvent such as hexane or ethyl acetate. For solid samples, ultrasonic-assisted extraction or Soxhlet extraction can be employed.

-

Derivatization (if necessary): If the sample contains free hydroxyl groups that may interfere with the analysis, derivatization to form the acetate is required. This is typically achieved by reacting the sample with acetic anhydride in the presence of a catalyst such as pyridine.

-

Dilution: The extracted and/or derivatized sample is diluted to an appropriate concentration (typically 1-100 µg/mL) in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis. An internal standard may be added at this stage for quantitative analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio for more concentrated samples).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Speed: Dependant on the instrument, but typically sufficient to acquire at least 10-20 scans across a chromatographic peak.

-

3. Data Analysis

-

Peak Identification: The mass spectrum of each chromatographic peak is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).

-

Fragmentation Pattern Analysis: The fragmentation pattern of the identified compounds is analyzed to confirm the structure and to elucidate the structures of unknown isomers based on the principles outlined in this guide.

-

Quantification: If an internal standard is used, the concentration of the analyte can be determined by comparing the peak area of the analyte to that of the internal standard.

References

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. It details the expected spectral features, a standard experimental protocol for obtaining the spectrum, and a visual representation of the analytical workflow and key molecular vibrations. This information is critical for the structural elucidation and quality control of this cyclohexene derivative in research and drug development settings.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a tertiary alcohol, an α,β-unsaturated ketone, an alkene within a six-membered ring, and alkyl groups. The expected absorption bands are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group & Bond Vibration | Intensity & Description |

| 3500–3200 | Tertiary Alcohol (O–H stretch, hydrogen-bonded) | Strong, Broad |

| 3100–3000 | Alkene (=C–H stretch) | Medium |

| 3000–2850 | Alkyl (C–H stretch) | Medium to Strong |

| 1685–1666 | α,β-Unsaturated Ketone (C=O stretch) | Strong |

| 1680–1640 | Alkene (C=C stretch) | Medium to Weak |

| 1260–1050 | Tertiary Alcohol (C–O stretch) | Strong |

Experimental Protocol: Obtaining the IR Spectrum

This section details the methodology for obtaining a high-quality infrared spectrum of this compound, which is a liquid at room temperature, using the neat liquid film technique with a Fourier Transform Infrared (FTIR) spectrometer.

I. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (reagent grade) for cleaning

-

Lint-free wipes

-

Sample of this compound

-

Gloves

II. Procedure

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Salt Plate Preparation:

-

Retrieve two salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

If the plates are not clean, gently wipe their surfaces with a lint-free wipe dampened with a small amount of acetone. Allow the acetone to fully evaporate. The plates should be transparent or slightly foggy.[1]

-

-

Sample Application:

-

Spectrum Acquisition:

-

Place the "sandwich" of salt plates into the sample holder within the spectrometer's sample compartment.[1][3]

-

Close the sample compartment lid.

-

Acquire a background spectrum if one has not been recently recorded. This will subtract the absorbance from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare their positions to the expected values in the data table above to confirm the presence of the key functional groups.

-

-

Post-Analysis Cleanup:

-

Remove the salt plates from the spectrometer.

-

Separate the plates and clean them thoroughly with acetone and a lint-free wipe.

-

Return the clean, dry salt plates to the desiccator.[1]

-

Visualizing the Analysis and Molecular Structure

The following diagrams illustrate the experimental workflow and the relationship between the functional groups of this compound and their characteristic infrared absorption regions.

References

An In-depth Technical Guide to 1-Acetyl-3-methyl-3-cyclohexene-1-ol (CAS 125228-97-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific toxicological and safety data is publicly available for CAS number 125228-97-9. The information on hazards is primarily derived from structurally related compounds and should be interpreted with caution. A comprehensive risk assessment should be conducted before handling this compound.

Core Properties

1-Acetyl-3-methyl-3-cyclohexene-1-ol is a cyclohexene derivative with the CAS number 125228-97-9. Its core structure consists of a six-membered carbon ring with a double bond, a hydroxyl group, a methyl group, and an acetyl group.

Physicochemical Properties

Quantitative data for the target compound is limited. The following table summarizes its known properties and provides data for related compounds for comparative analysis.

| Property | This compound (CAS 125228-97-9) | 1-Acetyl-1-cyclohexene (CAS 932-66-1) | 3-Methyl-1-cyclohexene (CAS 1120-63-4) |

| Molecular Formula | C₁₀H₁₄O₂[1] | C₈H₁₂O | C₇H₁₂ |

| Molecular Weight | 166.22 g/mol | 124.18 g/mol | 96.17 g/mol |

| Appearance | Not specified | Clear, very slight yellow liquid[2] | Colorless liquid[3] |

| Boiling Point | Not specified | 201-202 °C | 104 °C[3] |

| Flash Point | Not specified | 66 °C (closed cup) | -3 °C[3] |

| Density | Not specified | 0.966 g/mL at 25 °C | 0.800 g/cm³ |

| Refractive Index | Not specified | n20/D 1.49 | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes common for cyclohexene derivatives. A general and illustrative protocol involves the Diels-Alder reaction to form the cyclohexene ring, followed by functional group manipulations.

Representative Synthesis Protocol: Diels-Alder Cycloaddition and Acetylation

This protocol is a representative method for synthesizing a substituted cyclohexene ring, which is the core of the target molecule.

Objective: To synthesize a substituted cyclohexene derivative via a Diels-Alder reaction.

Materials:

-

Isoprene (2-methyl-1,3-butadiene)

-

Methyl vinyl ketone

-

Toluene (anhydrous)

-

Hydroquinone

-

Magnesium sulfate (anhydrous)

-

Acetic anhydride

-

Pyridine

Procedure:

-

Diels-Alder Reaction:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoprene (1.2 equivalents) and methyl vinyl ketone (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of hydroquinone to inhibit polymerization.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is a mixture of regioisomers of acetyl-methyl-cyclohexene.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

-

Hydroxylation and Acetylation (Conceptual Steps for Target Molecule):

-

The resulting acetyl-methyl-cyclohexene would then undergo selective hydroxylation at the allylic position.

-

Subsequent acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine would yield the final product, this compound.

-

Experimental Workflow Diagram:

References

IUPAC name and synonyms for 1-Acetyl-3-methyl-3-cyclohexene-1-ol

An In-depth Technical Guide to 1-Acetyl-3-methyl-3-cyclohexene-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and analytical characterization. The document also presents comparative data on structurally similar compounds to offer a broader context for its potential applications in chemical synthesis and drug discovery.

Chemical Identity and Nomenclature

The compound of interest is a cyclohexene derivative characterized by an acetyl group and a hydroxyl group attached to the same carbon (C1), and a methyl group on the double bond at the C3 position.

IUPAC Name: 1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone

While the name "this compound" is commonly used, the formal IUPAC nomenclature prioritizes the ketone functional group, leading to the ethanone-based name. According to IUPAC priority rules, when an alcohol and a ketone are present, the ketone takes precedence for the suffix of the parent name[1].

Synonyms:

-

This compound

CAS Registry Number: 125228-97-9

Physicochemical and Comparative Data

Quantitative data for the target compound and structurally related analogs are summarized below. This comparative analysis is valuable for understanding structure-property relationships.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

| Target Compound | 1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone | 125228-97-9 | C₉H₁₄O₂ | 154.21 | N/A |

| Positional Isomer | 1-(4-Methylcyclohex-3-en-1-yl)ethanone | 6090-09-1 | C₉H₁₄O | 138.21 | Lacks hydroxyl group; methyl at C4[2]. |

| Parent Alcohol | 3-Methyl-3-cyclohexen-1-ol | 53783-91-8 | C₇H₁₂O | 112.17 | Lacks the acetyl group at C1[3][4]. |

| De-methylated Analog | 1-(1-Hydroxycyclohex-3-en-1-yl)ethanone | 12921387 | C₈H₁₂O₂ | 140.18 | Lacks the methyl group at C3[5]. |

| Isomeric Ketone | 1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one | 41723-53-9 | C₉H₁₄O | 138.21 | Lacks hydroxyl group; acetyl not on a quaternary center[6]. |

Experimental Protocols

Detailed methodologies for the synthesis and structural elucidation of this compound and its precursors are outlined below.

Synthesis Methodologies

Several synthetic routes have been established for cyclohexene derivatives, which are applicable for synthesizing the target compound.

Protocol 1: Diels-Alder [4+2] Cycloaddition This is a powerful method for forming the cyclohexene skeleton with high regio- and stereoselectivity[7].

-

Reaction Setup: A solution of a suitable diene, such as methyl (E)-4-methyl-2,4-pentadienoate, and a dienophile, like 3-p-nitrobenzoyloxy-3-buten-2-one, is prepared in dry xylene[7].

-

Cycloaddition: The mixture is heated under a nitrogen atmosphere at approximately 130°C for several days to facilitate the endo-adduct formation[7].

-

Hydrolysis: The resulting adduct is hydrolyzed using a base, such as potassium carbonate in methanol, to yield the corresponding diol[7].

-

Acetylation: The diol intermediate is then selectively acetylated to introduce the acetyl group, yielding the final product[7].

Protocol 2: Grignard Reaction on Cyclohexanone Precursor This approach builds the core structure through nucleophilic addition.

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of a cyclohexanone derivative in an anhydrous ether solvent like tetrahydrofuran (THF) is cooled to -10°C[7].

-

Grignard Addition: A Grignard reagent, such as methylmagnesium chloride (3M solution), is added dropwise to the cooled cyclohexanone solution[7].

-

Quenching: The exothermic reaction is carefully quenched by the addition of an acidic solution (e.g., 2M HCl) until a pH of 3-4 is reached[7].

-

Dehydration & Functionalization: The resulting tertiary alcohol can be dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) to form an alkene, which serves as a precursor for subsequent functionalization steps to install the acetyl and hydroxyl groups at the C1 position[7].

Structural Elucidation and Characterization

Confirmation of the chemical structure relies on a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework and confirm the regioselectivity of the installed functional groups[7].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify the molecular weight and fragmentation pattern of the compound and its intermediates, confirming the presence of acetyl and hydroxyl moieties[7][8].

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of functional groups, such as the C=O stretch of the acetyl group and the O-H stretch of the hydroxyl group[7].

-

X-ray Crystallography: In cases where a suitable crystal can be obtained, this technique provides unambiguous resolution of the compound's stereochemistry and three-dimensional structure[7].

Workflow and Pathway Visualizations

Diagrams are provided to illustrate key logical and experimental workflows related to the synthesis of the target compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 1-(4-Methylcyclohex-3-en-1-yl)ethanone | 6090-09-1 | FM141895 [biosynth.com]

- 3. 3-Methyl-3-cyclohexen-1-ol | C7H12O | CID 566300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclohexen-1-ol, 3-methyl- [webbook.nist.gov]

- 5. 1-(1-Hydroxycyclohex-3-en-1-yl)ethanone | C8H12O2 | CID 12921387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one | C9H14O | CID 12563464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 125228-97-9 | Benchchem [benchchem.com]

- 8. thepharmajournal.com [thepharmajournal.com]

An In-depth Technical Guide to 1-Acetyl-3-methyl-3-cyclohexene-1-ol

This technical guide provides a comprehensive overview of 1-Acetyl-3-methyl-3-cyclohexene-1-ol, a cyclohexene derivative with potential applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into its synthesis, properties, and characterization.

Chemical and Physical Properties

This compound is a substituted cyclohexene featuring a hydroxyl group at the 1-position, a methyl group at the 3-position, and an acetyl group at the 1-position. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | BenchChem[1] |

| Molecular Weight | 154.21 g/mol | BenchChem[1] |

| CAS Number | 125228-97-9 | BenchChem[1] |

| InChI Key | YIXNNWHMMFRDIW-UHFFFAOYSA-N | BenchChem[1] |

For comparative analysis, the properties of structurally related cyclohexene derivatives are presented in the following table.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Refractive Index |

| 3-Methyl-2-cyclohexen-1-ol | 21378-21-2 | C₇H₁₂O | 112.17 | Hydroxyl, Methyl | 1.484 (lit.)[1][2] |

| 3-Cyclohexene-1-methanol | 1679-51-2 | C₇H₁₂O | 112.17 | Hydroxymethyl | - |

| 1-(Aminomethyl)-3-ethylcyclohexan-1-ol | 1340115-97-0 | C₉H₁₉NO | 157.26 | Hydroxyl, Aminomethyl, Ethyl | - |

| 1-Acetyl-1-cyclohexene | 932-66-1 | C₈H₁₂O | 124.18 | Acetyl | 1.49 (lit.)[3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the cyclohexene ring followed by functional group manipulations. Two prominent methods are the Diels-Alder reaction and a Grignard-based approach.

A key synthetic route involves the thermal [4+2] cycloaddition of a diene and a dienophile to construct the cyclohexene skeleton with high regio- and stereoselectivity.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of methyl (E)-4-methyl-2,4-pentadienoate (diene) and 3-p-nitrobenzoyloxy-3-buten-2-one (dienophile) is prepared in dry xylene.

-

Cycloaddition: The reaction mixture is heated at 130°C for 4 days under a nitrogen atmosphere in a sealed tube to yield the endo-adduct.

-

Hydrolysis: The resulting adduct is hydrolyzed with potassium carbonate in methanol to produce the corresponding diol.

-

Acetylation: The diol is then acetylated to introduce the acetyl group, yielding this compound.

This foundational approach utilizes a Grignard reagent to introduce a methyl group to a cyclohexanone precursor, which is then further functionalized.[1]

Experimental Protocol:

-

Reaction Setup: Cyclohexanone (0.1 mol) is dissolved in tetrahydrofuran (THF) under an inert atmosphere and cooled to -10°C.

-

Grignard Reaction: 3M methylmagnesium chloride (45 mL) is added to the solution.

-

Quenching: The exothermic reaction is quenched by the addition of 2M HCl to a pH of 3-4.

-

Dehydration: The resulting alcohol is dehydrated using p-toluenesulfonic acid in 1,2-dichloroethane to yield 1-methyl-1-cyclohexene (92% yield).

-

Further Functionalization: The 1-methyl-1-cyclohexene intermediate undergoes subsequent reactions, including acetylation, to yield the final product.

A comparison of the two synthetic methods is outlined below.

| Parameter | Grignard Method | Diels-Alder Method |

| Temperature Range | -10°C to reflux | 130°C (sealed tube) |

| Catalytic System | p-TsOH | None |

| Stereoselectivity | Not applicable for the initial step | >95% endo |

| Scalability | High (demonstrated up to 10 g) | Moderate (typically mg scale) |

Structural Elucidation and Characterization

The structural confirmation of this compound and its intermediates relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the presence of key functional groups.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrational frequencies of functional groups such as the hydroxyl (-OH) and acetyl (C=O) groups.[1]

While specific spectral data for this compound is not detailed in the provided search results, the characterization of similar compounds like 3-Methyl-2-cyclohexen-1-ol provides a reference for the expected spectral features.[4]

Potential Applications

While the direct biological activity of this compound is not extensively documented, its structural motifs are found in various natural products and biologically active molecules. For instance, the related compound, 1-Acetyl-4-methyl-3-cyclohexen-1-ol, serves as a precursor in the synthesis of cyclic monoterpenes like p-mentha-1,8-dien-4-ol and terpinolene.[5] The cyclohexene core is a common scaffold in medicinal chemistry, suggesting that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.

Conclusion

This compound is a specialty chemical whose synthesis has been established through robust organic chemistry reactions. While a detailed historical account of its discovery is not prominent in the literature, the synthetic pathways are well-defined, offering routes to this compound for further research and development. Its characterization relies on standard analytical techniques, and its potential as a building block in the synthesis of more complex molecules warrants further investigation. This guide provides a foundational understanding for researchers interested in the chemistry and potential applications of this cyclohexene derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol

Introduction

1-Acetyl-3-methyl-3-cyclohexene-1-ol is a functionalized cyclohexene derivative belonging to the class of α-hydroxy ketones. This structural motif is a valuable building block in organic synthesis and is found in various biologically active molecules. The synthesis of this target molecule can be efficiently achieved through a multi-step process where the foundational cyclohexene ring is constructed via a Diels-Alder reaction. This [4+2] cycloaddition is one of the most powerful reactions in synthetic chemistry for forming six-membered rings with high stereochemical control.

This document provides detailed protocols for a synthetic pathway commencing with the Diels-Alder reaction between isoprene and methyl vinyl ketone (MVK) to yield a key intermediate, followed by an α-hydroxylation step to furnish the final product. These notes are intended for researchers in organic chemistry and drug development.

Overall Synthetic Pathway

The synthesis involves two primary stages: the formation of the acetyl-methyl-cyclohexene core via a Diels-Alder reaction, followed by the specific introduction of a hydroxyl group on the carbon atom bearing the acetyl group.

Figure 1. Overall workflow for the synthesis of the target molecule.

Part 1: Diels-Alder Reaction Protocol

The Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) and methyl vinyl ketone (MVK) produces a mixture of two primary regioisomers: 4-acetyl-1-methylcyclohexene (the "para" adduct) and 3-acetyl-1-methylcyclohexene (the "meta" adduct). The "para" adduct is typically the major product. The desired precursor for the final target is the "meta" adduct. Reaction conditions can be optimized to influence this ratio, though separation is often required.

Experimental Protocol: Thermal Diels-Alder Cycloaddition

This protocol describes a thermal cycloaddition performed in a sealed tube.

-

Reagent Preparation: To a thick-walled, flame-dried sealed tube, add methyl vinyl ketone (1.0 eq). Dilute with a minimal amount of a high-boiling inert solvent such as toluene or benzene.

-

Addition of Diene: Cool the tube in a dry ice/acetone bath. Carefully add freshly distilled isoprene (1.2 eq).

-

Sealing and Reaction: Seal the tube under vacuum or an inert atmosphere. Place the sealed tube behind a safety shield in an oil bath or heating mantle. Heat the reaction mixture to the desired temperature (typically 130-185°C) for the specified time (12-24 hours).[1]

-

Work-up and Purification: After cooling to room temperature, carefully open the tube. Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure. The crude product, containing a mixture of regioisomers and some polymeric material, can be purified by fractional distillation or column chromatography on silica gel to isolate the desired 3-acetyl-1-methylcyclohexene isomer.

Table 1: Representative Diels-Alder Reaction Data

| Parameter | Condition | Notes / Reference |

| Diene | Isoprene | Must be freshly distilled. |

| Dienophile | Methyl Vinyl Ketone (MVK) | Electron-withdrawing ketone group activates the dienophile.[2] |

| Temperature | 130 - 185 °C | Higher temperatures can favor the thermodynamically stable product.[1] |

| Solvent | Toluene, Benzene, or neat | Solvent choice can affect regioselectivity.[3] |

| Typical Yield | 60 - 80% (combined isomers) | Yield depends on temperature, time, and prevention of polymerization. |

| Regioisomers | para:meta ratio varies | The para isomer (4-acetyl-1-methylcyclohexene) is generally favored. |

Part 2: α-Hydroxylation Protocol

The introduction of a hydroxyl group at the α-position of the ketone (the C1 position of the ring) transforms the precursor into the final product. A common and effective method is the oxidation of a silyl enol ether intermediate using an oxaziridine or m-CPBA.

Figure 2. Workflow for the α-hydroxylation of the ketone intermediate.

Experimental Protocol: Ketone α-Hydroxylation

-

Silyl Enol Ether Formation: Dissolve the purified 3-acetyl-1-methylcyclohexene (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78°C. Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes. Add chlorotrimethylsilane (TMSCl) (1.2 eq) and allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the crude silyl enol ether, which can be used directly in the next step.

-

Oxidation: Dissolve the crude silyl enol ether in an inert solvent like dichloromethane (DCM) and cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir the reaction at 0°C until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis and Final Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. To deprotect the silyl group, treat the crude product with tetrabutylammonium fluoride (TBAF) in THF or with a dilute acid solution (e.g., HCl in methanol). After work-up, purify the final product, this compound, by column chromatography on silica gel.

Data Presentation

Table 2: Physicochemical and Spectroscopic Data

| Property | Precursor (3-Acetyl-1-methylcyclohexene) | Final Product (this compound) |

| Molecular Formula | C₉H₁₄O | C₉H₁₄O₂ |

| Molecular Weight | 138.21 g/mol | 154.21 g/mol [4] |

| ¹H NMR (CDCl₃, δ) | Expected peaks: ~5.4 (vinyl H), ~2.1 (acetyl CH₃), ~1.7 (methyl CH₃), 1.5-2.5 (ring CH₂) | Expected peaks: Disappearance of α-proton, appearance of -OH peak (broad singlet), ~2.2 (acetyl CH₃), ~1.7 (methyl CH₃), ~5.5 (vinyl H) |

| ¹³C NMR (CDCl₃, δ) | Expected peaks: ~209 (ketone C=O), ~135 & ~120 (alkene C=C), ~28 (acetyl CH₃) | Expected peaks: ~205 (ketone C=O), ~80-90 (C-OH), ~136 & ~119 (alkene C=C), ~25 (acetyl CH₃) |

| IR (cm⁻¹) | ~1710 (C=O stretch), ~1650 (C=C stretch) | ~3450 (O-H stretch, broad), ~1715 (C=O stretch), ~1650 (C=C stretch) |

| Mass Spec (m/z) | 138 [M]⁺ | 154 [M]⁺, 136 [M-H₂O]⁺ |

Note: Spectroscopic data are predicted values based on the structures and may vary slightly.

Application and Safety Notes

-

Versatility: The Diels-Alder reaction is a cornerstone of synthetic chemistry, providing access to a wide variety of six-membered ring systems that are prevalent in natural products and pharmaceuticals.[5]

-

Catalysis: While the protocol describes a thermal reaction, the rate and selectivity of the Diels-Alder step can often be improved by using a Lewis acid catalyst.[6]

-

Stereochemistry: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. The "endo rule" often correctly predicts the major diastereomer in reactions involving cyclic dienes.[7]

-

Safety: Isoprene and methyl vinyl ketone are volatile, flammable, and toxic. All manipulations should be performed in a well-ventilated fume hood. The use of a sealed tube at high temperatures requires a proper safety shield. α-Hydroxylation reagents like LDA and m-CPBA are corrosive and/or potentially explosive and must be handled with care. Always wear appropriate personal protective equipment (PPE).

References

- 1. sciforum.net [sciforum.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 125228-97-9 | Benchchem [benchchem.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. chemtube3d.com [chemtube3d.com]

Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol

Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction

Title: A Detailed Protocol for the Synthesis of 1,3-Dimethylcyclohex-2-en-1-ol using a Methylmagnesium Bromide Grignard Reagent

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as that in a carbonyl group, to form a new C-C bond.[1] This application note provides a detailed protocol for the synthesis of a tertiary alcohol, 1,3-dimethylcyclohex-2-en-1-ol.

A note on the target molecule: The requested compound, 1-Acetyl-3-methyl-3-cyclohexene-1-ol, presents a chemically ambiguous structure. The presence of both an acetyl group and a hydroxyl group on the same carbon (C1) is generally unstable. Therefore, this protocol details the synthesis of a structurally related and common Grignard product, 1,3-dimethylcyclohex-2-en-1-ol, through the reaction of 3-methyl-2-cyclohexenone with methylmagnesium bromide. This 1,2-addition reaction is a classic example of Grignard chemistry with α,β-unsaturated ketones.[2]

This protocol is intended for researchers, scientists, and professionals in drug development who require a robust method for synthesizing tertiary alcohols from ketone precursors.

Reaction Scheme

The synthesis is a two-step process:

-

Formation of the Grignard Reagent: Methylmagnesium bromide is prepared from magnesium metal and methyl bromide in an anhydrous ether solvent.

-

Nucleophilic Addition: The Grignard reagent is then reacted with the α,β-unsaturated ketone, 3-methyl-2-cyclohexenone. An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[3][4]

Overall Reaction:

3-Methyl-2-cyclohexenone + CH₃MgBr → 1,3-Dimethylcyclohex-2-en-1-ol

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Magnesium Turnings | 2.67 g (0.11 mol, 1.1 eq) | Must be dry and shiny.[5] |

| Methyl Bromide (in Ether) | 10.4 g in 20 mL THF (0.11 mol, 1.1 eq) | Handle with extreme care in a fume hood. |

| 3-Methyl-2-cyclohexenone | 11.0 g (0.10 mol, 1.0 eq) | |

| Anhydrous Diethyl Ether | ~150 mL | Must be anhydrous to prevent quenching the Grignard reagent.[1] |

| Iodine | 1-2 small crystals | Used as an activator.[5][6] |

| Reaction Conditions | ||

| Grignard Formation Temp. | Room Temperature (may require gentle heating to initiate) | |

| Reaction with Ketone Temp. | 0 °C to Room Temperature | Addition should be slow to control the exotherm.[5] |

| Reaction Time | 2-3 hours | |

| Product Information | ||

| Product Name | 1,3-Dimethylcyclohex-2-en-1-ol | |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| Theoretical Yield | 12.62 g | |

| Expected Yield | 75-85% |

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask (500 mL), oven-dried

-

Reflux condenser and drying tube (filled with CaCl₂), oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and workup

-

Rotary evaporator

Reagents:

-

Magnesium turnings

-

Iodine crystal

-

Methyl Bromide solution in THF or Diethyl Ether

-

Anhydrous diethyl ether

-

3-Methyl-2-cyclohexenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble the dry three-neck flask with the reflux condenser (with drying tube), dropping funnel, and a glass stopper. Place the magnetic stir bar in the flask. The entire apparatus must be free of water.[5]

-

Magnesium Activation: Place the magnesium turnings (2.67 g) in the flask. Add a single crystal of iodine to help activate the magnesium surface.[6]

-

Initiation: Add approximately 30 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. Place the methyl bromide solution (10.4 g in 20 mL THF) in the dropping funnel.

-

Formation: Add a small amount (~2-3 mL) of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun. Once initiated, a gray, cloudy solution will form.[7]

-

Addition: Slowly add the remaining methyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent.

Part 2: Reaction with 3-Methyl-2-cyclohexenone

-

Ketone Preparation: Dissolve 3-methyl-2-cyclohexenone (11.0 g) in 40 mL of anhydrous diethyl ether in a separate dry flask.

-

Cooling: Cool the prepared Grignard reagent solution in the three-neck flask to 0 °C using an ice bath.

-

Addition: Transfer the ketone solution to the dropping funnel and add it dropwise to the stirring Grignard reagent over 30 minutes. Maintain the temperature below 10 °C to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~50 mL) dropwise to quench the excess Grignard reagent and protonate the alkoxide product. A white precipitate will form.

-

Extraction: Transfer the entire mixture to a separatory funnel. Add approximately 50 mL of diethyl ether. Shake the funnel, venting frequently. Allow the layers to separate.

-

Washing: Remove the aqueous layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Analysis: The resulting crude oil is the product, 1,3-dimethylcyclohex-2-en-1-ol. Analyze the product using techniques such as NMR, IR spectroscopy, and GC-MS to confirm its structure and purity. Further purification can be achieved by vacuum distillation if necessary.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the synthesis of 1,3-Dimethylcyclohex-2-en-1-ol.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]

- 3. What product is formed when 3-methyl-2-cyclohexenone reacts with each of .. [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Step-by-step protocol for 1-Acetyl-3-methyl-3-cyclohexene-1-ol synthesis

An Application Note and Step-by-Step Protocol for the Synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a substituted cyclohexene derivative with potential applications in organic synthesis and as a building block for more complex molecules. The synthetic strategy is based on a multi-step pathway starting from a commercially available precursor, involving a Diels-Alder reaction to construct the core cyclohexene ring, followed by functional group manipulations to yield the target molecule. This protocol is intended for use by trained chemists in a controlled laboratory setting.

Introduction

Substituted cyclohexene rings are important structural motifs found in a wide array of natural products and pharmacologically active compounds. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and atom-economical method for the stereoselective synthesis of six-membered rings.[1][2] This protocol first utilizes the Diels-Alder reaction between isoprene and methyl vinyl ketone to synthesize the key intermediate, 4-methyl-3-cyclohexenyl methyl ketone. Subsequent steps then convert this intermediate to the final product, this compound.

Overall Synthetic Scheme

The synthesis is proposed to proceed via a two-stage process:

-

Stage 1: Diels-Alder Reaction to form the cyclohexene backbone.

-

Stage 2: Functional Group Transformation to yield the final tertiary alcohol.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Methyl-3-cyclohexenyl methyl ketone via Diels-Alder Reaction

This stage involves the [4+2] cycloaddition of isoprene and methyl vinyl ketone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Isoprene | 68.12 | 100 | 6.81 g |

| Methyl vinyl ketone | 70.09 | 100 | 7.01 g |

| Toluene | 92.14 | - | 100 mL |

| Hydroquinone | 110.11 | 1 | 110 mg |

Procedure:

-

To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (100 mL) and hydroquinone (110 mg).

-

Add isoprene (6.81 g, 100 mmol) to the flask.

-

Slowly add methyl vinyl ketone (7.01 g, 100 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 4-methyl-3-cyclohexenyl methyl ketone as a colorless oil.

Stage 2: Synthesis of this compound

This stage involves the conversion of the intermediate ketone to the target tertiary alcohol. A plausible method is via α-bromination followed by nucleophilic substitution with hydroxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Methyl-3-cyclohexenyl methyl ketone | 138.21 | 50 | 6.91 g |

| N-Bromosuccinimide (NBS) | 177.98 | 55 | 9.79 g |

| Benzoyl peroxide (BPO) | 242.23 | 1 | 242 mg |

| Carbon tetrachloride (CCl4) | 153.82 | - | 100 mL |

| Sodium hydroxide (NaOH) | 40.00 | 100 | 4.0 g |

| Water | 18.02 | - | 50 mL |

| Diethyl ether | 74.12 | - | As needed |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | 120.37 | - | As needed |

Procedure:

Step 2a: α-Bromination

-

In a 250 mL round-bottom flask, dissolve 4-methyl-3-cyclohexenyl methyl ketone (6.91 g, 50 mmol) in carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (9.79 g, 55 mmol) and benzoyl peroxide (242 mg, 1 mmol) to the solution.

-

Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude bromo-ketone intermediate. This intermediate is often used in the next step without further purification.

Step 2b: Nucleophilic Substitution

-

Dissolve the crude bromo-ketone in a mixture of water (50 mL) and a co-solvent like THF or acetone to ensure solubility.

-

Add sodium hydroxide (4.0 g, 100 mmol) to the solution.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Isoprene | C5H8 | 68.12 | Colorless liquid | 34 |

| Methyl vinyl ketone | C4H6O | 70.09 | Colorless liquid | 81.4 |

| 4-Methyl-3-cyclohexenyl methyl ketone | C9H14O | 138.21 | Colorless oil | ~195-200 |

| This compound | C9H14O2 | 154.21 | - | - |

Table 2: Reaction Conditions and Expected Yields

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Expected Yield (%) |

| Diels-Alder Reaction | Isoprene, Methyl vinyl ketone | Toluene | 110 | 4 - 6 | 70 - 80 |

| α-Bromination | NBS, BPO | Carbon tetrachloride | 77 | 2 - 3 | 60 - 70 |

| Nucleophilic Substitution | Sodium hydroxide | Water/THF | Room Temp. | 12 - 24 | 40 - 50 |

Note: Expected yields are estimates based on similar reactions in the literature and may vary.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Isoprene and methyl vinyl ketone are flammable and volatile. Handle with care and avoid ignition sources.

-

N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Carbon tetrachloride is toxic and a suspected carcinogen. Use with extreme caution and appropriate containment.

-

Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O, O-H, C=C).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the products.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their experimental observations and available analytical data.

References

Application Notes and Protocols for 1-Acetyl-3-methyl-3-cyclohexene-1-ol in Monoterpene Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-acetyl-3-methyl-3-cyclohexene-1-ol as a versatile precursor for the synthesis of various monoterpenes. While direct literature on this specific isomer is limited, the protocols outlined below are based on established synthetic routes for the closely related isomer, 1-acetyl-4-methyl-3-cyclohexen-1-ol, and are expected to be highly applicable with potential minor optimizations.

Introduction

This compound is a functionalized cyclohexene derivative that holds significant potential as a building block in the synthesis of monoterpenes and monoterpenoids. Its structure, featuring a tertiary alcohol, a vinyl ether moiety (upon acetylation of the alcohol), and a trisubstituted double bond, allows for a range of chemical transformations to construct the carbon skeletons of various monoterpenes. This document outlines the synthetic pathways and detailed experimental protocols for the conversion of this compound into key monoterpene structures.

Synthetic Applications

The strategic placement of functional groups in this compound allows for its conversion into several important monoterpenes. The tertiary alcohol can be eliminated to generate a diene system, and the acetyl group can be transformed or used to direct subsequent reactions. Based on the reactivity of its structural isomer, this compound can serve as a common precursor for the synthesis of monoterpenes such as a p-menthadienol derivative, a terpinolene isomer, and a dimethylstyrene analog.

Logical Flow of Synthetic Transformations

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of monoterpenes from 1-acetyl-4-methyl-3-cyclohexen-1-ol[1]. Researchers should consider these as a strong starting point for the synthesis using the 3-methyl isomer.

Protocol 1: Synthesis of an Isomeric p-Mentha-1,8-dien-4-ol

This two-step protocol involves the dehydration of the tertiary alcohol to form a diene, followed by hydrolysis of the acetate group.

Step 1: Dehydration to Isomeric p-Menthadienyl Acetate

-

Materials:

-

This compound

-

Anhydrous potassium bisulfate (KHSO₄)

-

Anhydrous toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous toluene, add a catalytic amount of anhydrous potassium bisulfate.

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to Isomeric p-Mentha-1,8-dien-4-ol

-

Materials:

-

Isomeric p-Menthadienyl Acetate (from Step 1)

-

Potassium hydroxide (KOH)

-

Methanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the isomeric p-menthadienyl acetate in methanol.

-

Add a solution of potassium hydroxide in methanol (2 equivalents).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude isomeric p-mentha-1,8-dien-4-ol, which can be further purified by chromatography.

-

Protocol 2: Synthesis of an Isomeric Terpinolene

This protocol involves the acid-catalyzed isomerization of the diene system formed in Protocol 1, Step 1.

-

Materials:

-

Isomeric p-Menthadienyl Acetate (from Protocol 1, Step 1)

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous benzene

-

-

Procedure:

-

Dissolve the isomeric p-menthadienyl acetate in anhydrous benzene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture and monitor the isomerization by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon reaching the desired conversion, cool the reaction mixture.

-

Wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

-

Purify the resulting isomeric terpinolene by fractional distillation or preparative GC.

-

Protocol 3: Synthesis of an Isomeric p,α-Dimethylstyrene

This protocol achieves aromatization of the cyclohexene ring.

-

Materials:

-

Isomeric p-Menthadienyl Acetate (from Protocol 1, Step 1)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous dioxane

-

-

Procedure:

-

Dissolve the isomeric p-menthadienyl acetate in anhydrous dioxane.

-

Add DDQ (1.1 equivalents) to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the mixture and filter to remove the precipitated hydroquinone.

-

Dilute the filtrate with diethyl ether and wash successively with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the isomeric p,α-dimethylstyrene by column chromatography.

-

Data Presentation

The following table summarizes the expected outcomes based on the synthesis from the structural isomer 1-acetyl-4-methyl-3-cyclohexen-1-ol[1]. Yields and spectroscopic data for the 3-methyl isomer products will require experimental determination.

| Product | Synthetic Protocol | Expected Yield (%) | Key Characterization Data (Anticipated) |

| Isomeric p-Mentha-1,8-dien-4-ol | Protocol 1 | 70-80 | ¹H NMR, ¹³C NMR, IR, MS |

| Isomeric Terpinolene | Protocol 2 | 60-70 | ¹H NMR, ¹³C NMR, GC-MS |

| Isomeric p,α-Dimethylstyrene | Protocol 3 | 50-60 | ¹H NMR, ¹³C NMR, UV-Vis, MS |

Experimental Workflow Diagram

Caption: General experimental workflow for monoterpene synthesis.

Conclusion

This compound represents a promising and adaptable starting material for the synthesis of a variety of monoterpenes. The protocols provided, based on sound and published chemical transformations of a close structural analog, offer a solid foundation for researchers to explore and develop novel synthetic routes to valuable monoterpenoid compounds. Standard laboratory techniques and careful monitoring of reaction progress are key to achieving successful outcomes. Further research is encouraged to fully elucidate the reaction kinetics and optimize the yields for the synthesis of specific target monoterpenes from this precursor.

References

Application Notes and Protocols for the Evaluation of 1-Acetyl-3-methyl-3-cyclohexene-1-ol as a Potential Fragrance Ingredient

Disclaimer: Publicly available data on the use of 1-Acetyl-3-methyl-3-cyclohexene-1-ol as a fragrance ingredient is limited. The following application notes and protocols are based on the analysis of structurally related compounds and provide a framework for the evaluation of this molecule as a potential novel fragrance ingredient.

Introduction

This compound (CAS No. 125228-97-9) is a cyclohexene derivative with a molecular structure that suggests potential for interesting olfactory properties. While not currently established as a commercial fragrance ingredient, its structural similarity to known fragrance molecules warrants a systematic evaluation of its scent profile, stability, and safety.

This document provides detailed application notes, including a comparative analysis with related fragrance compounds, and experimental protocols for researchers, scientists, and drug development professionals to assess the viability of this compound as a novel fragrance ingredient.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a potential fragrance ingredient is fundamental to its application and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone | [1] |

| CAS Number | 125228-97-9 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| Canonical SMILES | CC1=CCCC(C1)(C(=O)C)O | [1] |

| InChI Key | YIXNNWHMMFRDIW-UHFFFAOYSA-N | [1] |

| Appearance | Data not available | |

| Odor Profile | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Comparative Analysis with Structurally Related Fragrance Ingredients

The olfactory properties of cyclohexene derivatives can vary significantly based on their substitution patterns. A comparative analysis with known fragrance ingredients can provide insights into the potential scent profile of this compound.

Table 2: Olfactory Profiles of Structurally Related Cyclohexene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Olfactory Description |

| 1-Acetyl-4-methyl-3-cyclohexen-1-ol | Not Available | C₉H₁₄O₂ | 154.21 | Precursor in the synthesis of cyclic monoterpenes.[2] |

| p-tert-Butylcyclohexanol | 98-52-2 | C₁₀H₂₀O | 156.27 | Woody, patchouli-like, over a basic camphor type.[3] |

| Isobornyl Cyclohexanol | 3407-42-9 | C₁₆H₂₈O | 236.40 | Woody and camphoraceous scent.[4] |

| (Z)-5-Ethylidene-2-propoxy-cyclohexanol | Not Available | C₁₁H₂₀O₂ | 184.28 | Spicy, clove-leaf, medicinal and slight cooling herbal notes.[5] |

Application Notes

Hypothetical Olfactory Profile

Based on the structural motifs present in this compound and the known odor profiles of related cyclohexanol and cyclohexene derivatives, a hypothetical scent profile can be proposed. The tertiary alcohol on the cyclohexene ring is a common feature in many fragrance molecules, often contributing to woody, floral, or fruity notes. The acetyl group may impart a sweet, herbaceous, or slightly camphoraceous character. Therefore, it is hypothesized that this compound could possess a complex odor profile with potential woody, floral, and fruity facets, possibly with spicy or camphoraceous undertones. Experimental validation through sensory analysis is required to confirm this hypothesis.

Potential Applications

Should the olfactory profile be deemed desirable, potential applications for this compound could include:

-

Fine fragrances

-

Personal care products (lotions, soaps, shampoos)

-

Household cleaning products

-

Air care products

The appropriate use level would need to be determined based on its odor intensity and the desired effect in the final product, with typical concentrations for novel fragrance ingredients ranging from 0.005% to 10% by weight in the fragranced article.[6]

Experimental Protocols

A systematic evaluation of a potential new fragrance ingredient involves a series of standardized tests to determine its olfactory characteristics, stability, and safety.

Workflow for New Fragrance Ingredient Evaluation

Olfactory Analysis

Objective: To determine the odor profile of this compound.

Materials:

-

This compound (high purity)

-

Ethanol (perfumer's grade, odorless)

-

Glass smelling strips

-

Vials

-

Trained sensory panel (minimum of 5 panelists)

Protocol:

-

Prepare a 10% solution of this compound in ethanol.

-

Prepare serial dilutions (5%, 1%, 0.1%) from the 10% stock solution.

-

Dip a smelling strip into each solution and a control strip into the ethanol solvent.

-

Allow the solvent to evaporate for 30 seconds.

-

Present the smelling strips to the panelists in a randomized and blinded manner.

-

Panelists evaluate the odor at different time points (top note: 0-5 minutes, heart note: 5-60 minutes, base note: >60 minutes).

-

Panelists provide odor descriptors and rate the intensity on a scale of 1 to 10.

-

Compile and analyze the data to establish a comprehensive odor profile.

Stability Testing

Objective: To assess the stability of this compound in a simple fragrance base under accelerated conditions.[7][8]

Materials:

-

1% solution of this compound in ethanol

-

Clear and amber glass vials

-

Climate chamber or oven set to 40°C

-

UV light cabinet

-

Gas chromatography-mass spectrometry (GC-MS) instrument

Protocol:

-

Fill clear and amber glass vials with the 1% solution.

-

Place one set of clear and amber vials in the climate chamber at 40°C.

-

Place another set of clear vials in the UV light cabinet.

-

Keep a control set of amber vials at room temperature in the dark.

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each condition.

-

Evaluate the samples for any changes in color and odor compared to the control.

-

Analyze the samples by GC-MS to quantify the concentration of this compound and identify any degradation products.

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the skin sensitization potential of this compound by measuring its reactivity with synthetic peptides containing cysteine and lysine.[9][10][11][12][13] This assay mimics the molecular initiating event of skin sensitization.

Materials:

-

This compound

-

Acetonitrile (ACN)

-

Cysteine-containing peptide (Ac-RFAACAA-COOH)

-

Lysine-containing peptide (Ac-RFAAKAA-COOH)

-

Ammonium acetate buffer

-

High-performance liquid chromatography (HPLC) system with UV detector

Protocol:

-

Prepare a stock solution of the test chemical in acetonitrile.

-

Incubate the test chemical with the cysteine and lysine peptides in separate reaction vials for 24 hours at room temperature.

-